Cas no 329-14-6 (4-Trifluoromethylthioanisole)
4-Trifluoromethylthioanisole structure
Product Name:4-Trifluoromethylthioanisole
Numero CAS:329-14-6
MF:C8H7F3S
MW:192.201391458511
CID:36884
PubChem ID:10987087
Update Time:2025-05-19
4-Trifluoromethylthioanisole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Trifluoromethylthioanisole
- 1-methylsulfanyl-4-(trifluoromethyl)benzene
- (4-(TRIFLUOROMETHYL)PHENYL)(METHYL)SULFANE
- 1-methylsulfanyl-4-trifluoromethylbenzene
- 4-(trifluoromethyl)thioanisole
- methyl(4-(trifluoromethyl)phenyl)sulfane
- Methyl-(4-trifluormethyl-phenyl)-sulfid
- methyl-(4-trifluoromethyl-phenyl)-sulfide
- p-CF3C6H4SMe
- DTXSID40450843
- 4-Trifluoromethyl thioanisole
- SCHEMBL695441
- VYGXLDXWNLTGIL-UHFFFAOYSA-N
- FT-0756888
- 4-(Methylthio)benzotrifluoride
- MFCD09038792
- AKOS006330963
- E90188
- CS-0194507
- 5-OXO-5-(3-OXO-3,4-DIHYDRO-2H-QUINOXALIN-1-YL)-PENTANOICACID
- J-516020
- 329-14-6
- DTXCID90401663
- 1-(METHYLSULFANYL)-4-(TRIFLUOROMETHYL)BENZENE
-
- MDL: MFCD09038792
- Inchi: 1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
- Chiave InChI: VYGXLDXWNLTGIL-UHFFFAOYSA-N
- Sorrisi: S(C)C1C=CC(C(F)(F)F)=CC=1
Proprietà calcolate
- Massa esatta: 192.02200
- Massa monoisotopica: 192.02205588g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 136
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 25.3Ų
Proprietà sperimentali
- Densità: 1.25
- Punto di ebollizione: 197.394 °C at 760 mmHg
- Punto di infiammabilità: 73.182 °C
- Indice di rifrazione: 1.493
- PSA: 25.30000
- LogP: 3.42730
4-Trifluoromethylthioanisole Informazioni sulla sicurezza
- Istruzioni di sicurezza: S26-S28-S61-S28
-
Identificazione dei materiali pericolosi:
4-Trifluoromethylthioanisole Dati doganali
- CODICE SA:2930909090
- Dati doganali:
Codice doganale cinese:
2930909090Panoramica:
2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
4-Trifluoromethylthioanisole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00BYEY-1g |
4-Trifluoromethyl thioanisole |
329-14-6 | 95% | 1g |
$212.00 | 2025-02-12 | |
| Aaron | AR00BYEY-5g |
4-Trifluoromethyl thioanisole |
329-14-6 | 95% | 5g |
$635.00 | 2025-02-12 | |
| A2B Chem LLC | AF56718-250mg |
4-TRIFLUOROMETHYL THIOANISOLE |
329-14-6 | 97% | 250mg |
$110.00 | 2024-04-20 | |
| A2B Chem LLC | AF56718-500mg |
4-TRIFLUOROMETHYL THIOANISOLE |
329-14-6 | 97% | 500mg |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AF56718-1g |
4-TRIFLUOROMETHYL THIOANISOLE |
329-14-6 | 97% | 1g |
$184.00 | 2024-04-20 | |
| A2B Chem LLC | AF56718-5g |
4-TRIFLUOROMETHYL THIOANISOLE |
329-14-6 | 97% | 5g |
$569.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265177-500mg |
4-Trifluoromethyl thioanisole |
329-14-6 | 97% | 500mg |
¥1926.00 | 2024-05-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265177-1g |
4-Trifluoromethyl thioanisole |
329-14-6 | 97% | 1g |
¥2566.00 | 2024-05-19 |
4-Trifluoromethylthioanisole Letteratura correlata
-
1. Bis-naphthalimides bridged by electron acceptors: optical and self-assembly characteristicsAnkita Saini,K. R. Justin Thomas RSC Adv. 2016 6 71638
-
2. Synthesis and structure of [Zr(R)Cl(η-C5H5)2][R = chiral, highly hindered alkyl: C?HSiMe3C5H4N?-2, C?HSiMe3C6H4P?Ph2-o, or C?HSiMe3(C14H9-9)]; influence of the functional group on the nature and stability of their d 1 reduction productsStuart I. Bailey,Daryl Colgan,Lutz M. Engelhardt,Wing-Por Leung,Rocco I. Papasergio,Colin L. Raston,Allan H. White 1 reduction products. Stuart I. Bailey Daryl Colgan Lutz M. Engelhardt Wing-Por Leung Rocco I. Papasergio Colin L. Raston Allan H. White J. Chem. Soc. Dalton Trans. 1986 603
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